3-(4-(Difluoromethoxy)phenyl)prop-2-en-1-amine
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Overview
Description
3-(4-(Difluoromethoxy)phenyl)prop-2-en-1-amine is an organic compound with the molecular formula C10H11F2NO This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Difluoromethoxy)phenyl)prop-2-en-1-amine typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with a suitable amine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Difluoromethoxy)phenyl)prop-2-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxybenzoic acid derivatives, while reduction could produce difluoromethoxyphenylpropanamines .
Scientific Research Applications
3-(4-(Difluoromethoxy)phenyl)prop-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-(4-(Difluoromethoxy)phenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The difluoromethoxy group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Difluoromethoxy)phenyl)propanoic acid
- 1-(3-(Difluoromethoxy)phenyl)prop-2-en-1-amine
- (2E)-1-(3-(Difluoromethoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one
Uniqueness
3-(4-(Difluoromethoxy)phenyl)prop-2-en-1-amine is unique due to its specific structural features, such as the difluoromethoxy group and the prop-2-en-1-amine moiety. These features confer distinct chemical properties and biological activities, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in pharmaceutical research further highlight its uniqueness .
Properties
Molecular Formula |
C10H11F2NO |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
(E)-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H11F2NO/c11-10(12)14-9-5-3-8(4-6-9)2-1-7-13/h1-6,10H,7,13H2/b2-1+ |
InChI Key |
YRBGTRRXUNYKTD-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CN)OC(F)F |
Canonical SMILES |
C1=CC(=CC=C1C=CCN)OC(F)F |
Origin of Product |
United States |
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